molecular formula C8H16O B8683164 5,5-Dimethylhex-1-en-3-ol

5,5-Dimethylhex-1-en-3-ol

Cat. No. B8683164
M. Wt: 128.21 g/mol
InChI Key: FKDLJTJPMSQIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethylhex-1-en-3-ol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethylhex-1-en-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylhex-1-en-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,5-Dimethylhex-1-en-3-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

5,5-dimethylhex-1-en-3-ol

InChI

InChI=1S/C8H16O/c1-5-7(9)6-8(2,3)4/h5,7,9H,1,6H2,2-4H3

InChI Key

FKDLJTJPMSQIDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,3-dimethylbutyraldehyde (5.0 mL, 39.8 mmol) in tetrahydrofuran (30 mL) was added dropwise to a solution of vinylmagnesium bromide (47.8 mL, 1 M in tetrahydrofuran, 47.8 mmol) stirring at −20° C. The solution was stirred for 30 minutes at −20° C. at which time saturated ammonium chloride solution (75 mL) was added and the reaction was allowed to warm to 25° C. The solution was diluted with water and extracted three times with ethyl acetate. The ethyl acetate layers were combined and washed with brine, dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel eluting with hexane, followed by 5% and 10% ethyl acetate in hexane to give the title compound (0.780 g, 15%). 1H NMR (300 MHz, CDCl3): δ ppm 0.98 (m, 9 H) 1.45 (m, 2H) 4.26 (m, 1 H) 5.06 (m, 1 H) 5.21 (m, 1 H) 5.90 (m, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
47.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
15%

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